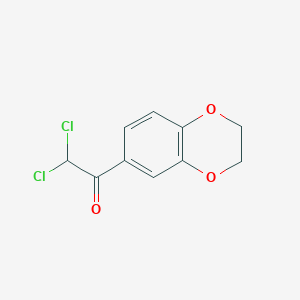

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Description

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a halogenated derivative of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 2879-20-1), a compound with a molecular formula of C₁₀H₁₀O₃ and molecular weight 178.18 g/mol . The dichloro variant introduces two chlorine atoms at the ethanone’s α-position, likely synthesized via chlorination of the parent compound using reagents analogous to bromination methods described in literature (e.g., pyridinium tribromide for bromo derivatives) . This modification enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name |

2,2-dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVGPRBYUWPNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-ol as the starting material.

Halogenation: The hydroxyl group is substituted with chlorine atoms through a halogenation reaction, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Ketone Formation: The resulting dichloro compound undergoes further reactions to form the ethanone structure, often involving oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dichloro group to different functional groups.

Substitution: Substitution reactions can replace chlorine atoms with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: A wide range of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound and its derivatives can be used in biological studies to understand molecular interactions and pathways.

Medicine: Potential therapeutic applications are being explored, including its use in drug development.

Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Halogenated Derivatives

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3)

- Synthesis: Produced via bromination of the parent ethanone using pyridinium tribromide in dichloromethane/methanol .

- Applications : A key intermediate in medicinal chemistry; its bromine atom serves as a leaving group in Suzuki-Miyaura couplings .

- Comparison : The dichloro analog’s chlorine atoms may offer slower reaction kinetics in substitutions compared to bromine due to lower leaving-group ability, impacting synthetic utility.

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone (CAS 66922-71-2)

- Activity: Not directly reported, but phenyl substitution may enhance lipophilicity and target binding compared to the dichloro compound.

Amino-Substituted Derivatives

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone Hydrochloride (CAS 35970-31-1)

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride (CAS 22310-84-5)

Aryl- and Heterocyclic-Substituted Derivatives

Methanone, (2,3-Dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)- (CAS 101018-95-5)

- Structure : Combines benzodioxin and fluorophenyl moieties, enhancing electronic diversity .

- Activity : Fluorine’s electron-withdrawing effect may mimic chlorine’s impact on reactivity, but aryl substitution expands π-system interactions.

3',4'-(1",4"-Dioxino)flavone (4f)

- Activity : Demonstrates antihepatotoxic activity comparable to silymarin, attributed to the dioxane ring’s stability and hydrogen-bonding capacity .

- Comparison: The dichloro compound’s lack of a flavonoid backbone may limit hepatoprotective effects but could offer unique reactivity for other therapeutic targets.

Enaminone and Scaffold-Hopping Derivatives

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one (III)

- Synthesis: Formed via solvent-free condensation with DMF-DMA, highlighting the ethanone’s role in forming conjugated systems .

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

- Activity: Identified as a high-potency PD-1/PD-L1 inhibitor via scaffold-hopping models, suggesting benzodioxin’s role in immunomodulation .

- Comparison : The dichloro compound’s chloro groups may sterically hinder interactions with protein targets compared to the hydroxymethyl group in this analog .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | 2879-20-1 | C₁₀H₁₀O₃ | 178.18 | None (Parent Compound) |

| 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | - | C₁₀H₈Cl₂O₃ | 247.08 | Cl, Cl |

| 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | 4629-54-3 | C₁₀H₉BrO₃ | 257.08 | Br |

| 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone HCl | 35970-31-1 | C₁₀H₁₂ClNO₃ | 229.66 | NH₂ (HCl salt) |

Biological Activity

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is with a molecular weight of approximately 265.52 g/mol. The compound features a benzodioxin moiety which is significant in its biological interactions.

Antioxidant Properties

Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant activity. A study demonstrated that certain substituted benzodioxin derivatives could inhibit lipid peroxidation effectively. Compounds similar to 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone showed up to 45 times greater activity than standard antioxidants like probucol in preventing oxidative stress in human low-density lipoprotein (LDL) systems .

Calcium Antagonist Activity

Compounds related to 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone have been identified as calcium antagonists. These compounds displayed potency comparable to flunarizine in inhibiting calcium influx in cellular models . This property suggests potential therapeutic applications in cardiovascular diseases where calcium channel modulation is beneficial.

Hypolipidemic Effects

In vivo studies have shown that certain derivatives can significantly reduce lipid levels in animal models. For instance, one study reported that a related compound exhibited hypolipidemic effects at doses of 100 and 300 mg/kg in mice . This suggests that 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone may possess similar lipid-lowering properties.

The biological activity of 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be attributed to several mechanisms:

- Inhibition of Lipid Peroxidation : The compound’s structure allows it to scavenge free radicals effectively.

- Calcium Channel Blockade : By interfering with calcium ion flow across cell membranes, it can modulate various physiological processes.

- Regulation of Lipid Metabolism : It may influence pathways involved in lipid synthesis and degradation.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.